molecular formula C14H13NO3S B4180406 4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid

4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid

Cat. No.: B4180406
M. Wt: 275.32 g/mol
InChI Key: WHUWWDMJDINTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C14H13NO3S This compound is characterized by the presence of a benzoic acid moiety linked to a thienyl group through an amide bond The thienyl group is further substituted with a methyl group, making it a derivative of thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 5-methyl-3-thiophenecarboxylic acid and 4-aminomethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) leads to the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide bond can be reduced to form amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thienyl and benzoic acid moieties suggests potential interactions with aromatic and polar regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-({[(5-methyl-2-thienyl)carbonyl]amino}methyl)benzoic acid: Similar structure but with a different position of the methyl group on the thienyl ring.

    4-({[(5-ethyl-3-thienyl)carbonyl]amino}methyl)benzoic acid: Similar structure but with an ethyl group instead of a methyl group on the thienyl ring.

Uniqueness

4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-[[(5-methylthiophene-3-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-6-12(8-19-9)13(16)15-7-10-2-4-11(5-3-10)14(17)18/h2-6,8H,7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUWWDMJDINTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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